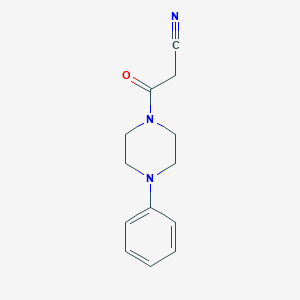

3-氧代-3-(4-苯基哌嗪-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

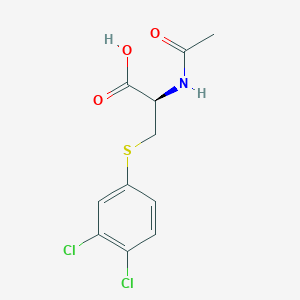

Synthesis Analysis

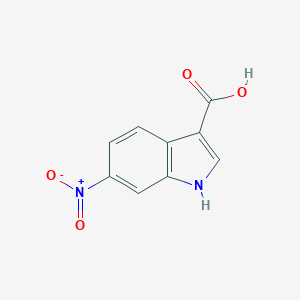

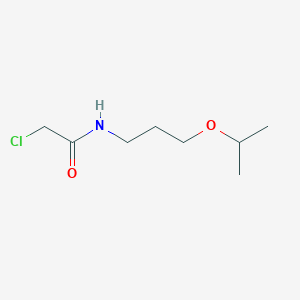

The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).

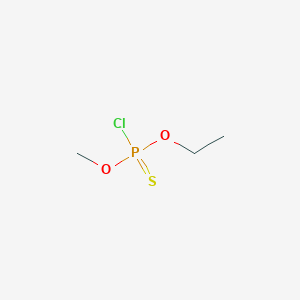

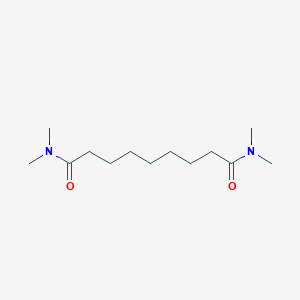

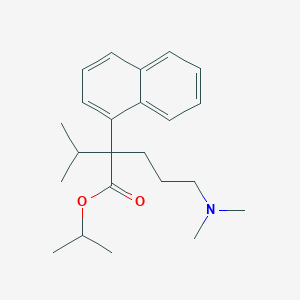

Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).

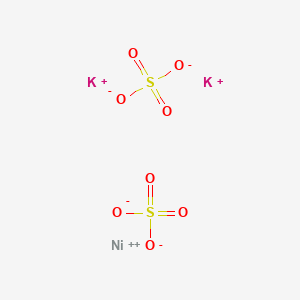

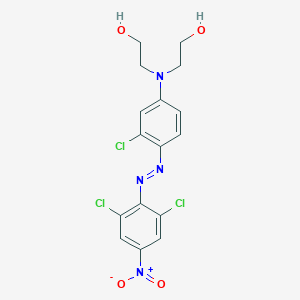

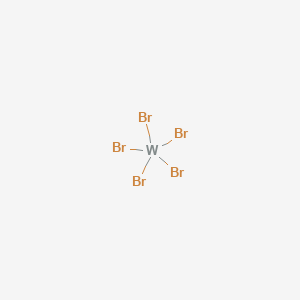

Chemical Reactions and Properties

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).

科学研究应用

Antifungal Agents

- Scientific Field: Medical Chemistry

- Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Antibacterial Activity

- Scientific Field: Pharmacology

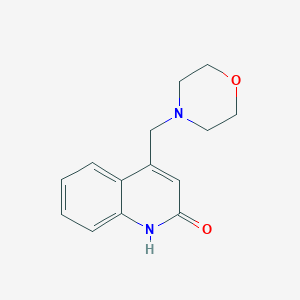

- Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

- Methods of Application: The study involved molecular docking simulations .

- Results or Outcomes: The enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

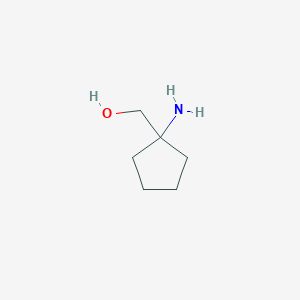

Inhibition of Glycogen Synthase Kinase (GSK)-3β

- Scientific Field: Biochemistry

- Application Summary: Transformation of the morpholine moiety into a piperazine moiety resulted in potent GSK-3β inhibitors .

- Methods of Application: The study involved the transformation of the morpholine moiety into a piperazine moiety .

- Results or Outcomes: The transformation resulted in potent GSK-3β inhibitors .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .

- Methods of Application: These compounds can be synthesized and tested for their biological activity .

- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

- Scientific Field: Chemistry

- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .

- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .

- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

- Scientific Field: Material Science

- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .

- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .

- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .

- Methods of Application: These compounds can be synthesized and tested for their biological activity .

- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

- Scientific Field: Chemistry

- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .

- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .

- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

- Scientific Field: Material Science

- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .

- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .

- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

安全和危害

属性

IUPAC Name |

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALISXWJRKBXOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342620 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

CAS RN |

14761-40-1 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。